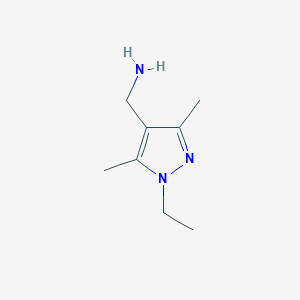

Indoline-4-carbonitrile

Vue d'ensemble

Description

Indoline-4-carbonitrile is a compound that falls under the category of indoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of this compound involves various methodologies. Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives . A series of novel oxo-spiro chromene Schiff’s bases were synthesized by condensing 2,7-diamino-2’-oxospiro [chromene-4,3’-indoline]-3-carbonitrile, and series of aromatic aldehydes .Molecular Structure Analysis

This compound is a part of the indole family, which is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds . Indoles are reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the one-pot synthesis of spiropyranopyrazoles via the reactions of hydrazines, β-keto esters, isatins, and malononitrile or ethyl cyanoacetate under solvent-free conditions . It has also been used in the synthesis of spiro [indoline-3,9′-xanthene]trione and spiro [chromene-4,3′-indoline]-3-carbonitrile derivatives .Physical And Chemical Properties Analysis

This compound is a compound that is frequently used in the synthesis of various organic compounds due to its unique physical and chemical properties . It is a part of the indole family, which is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds .Applications De Recherche Scientifique

Indoline-4-carbonitrile : Analyse exhaustive des applications de la recherche scientifique : Les dérivés de l'indoline, y compris l'this compound, ont suscité un intérêt considérable dans la recherche scientifique en raison de leurs diverses activités biologiques et de leurs applications potentielles. Vous trouverez ci-dessous des sections détaillées axées sur les applications uniques de l'this compound dans la recherche scientifique :

Activité anticancéreuse

Les dérivés de l'indoline ont été explorés pour leur potentiel en thérapie anticancéreuse. La structure de l'indoline est présente dans de nombreux produits naturels et a récemment été étudiée pour son rôle dans la construction de nouvelles échafaudages médicamenteux visant à réduire les effets secondaires indésirables de la chimiothérapie et de la chirurgie du cancer .

Propriétés antivirales

La recherche indique que les dérivés de l'indole présentent des activités antivirales. Cela fait de l'this compound un candidat pour une exploration plus approfondie dans le développement de médicaments antiviraux .

Utilisations anti-inflammatoires

Les propriétés anti-inflammatoires des dérivés de l'indole sont bien documentées, ce qui suggère que l'this compound pourrait être utilisée dans la synthèse de médicaments anti-inflammatoires .

Applications antimicrobiennes

Les dérivés de l'indoline sont connus pour posséder des activités antimicrobiennes, ce qui pourrait rendre l'this compound utile dans le développement de nouveaux agents antimicrobiens .

Potentiel antidiabétique

L'activité antidiabétique des dérivés de l'indole est un autre domaine d'intérêt, indiquant que l'this compound peut avoir des applications dans la gestion du diabète .

Activité antipaludique

Compte tenu des propriétés antipaludiques de certains dérivés de l'indole, l'this compound pourrait être étudiée pour son utilisation potentielle dans le développement de médicaments antipaludiques .

Activité anticholinestérasique

Les dérivés de l'indole ont montré des activités anticholinestérasiques, qui sont importantes dans le traitement de maladies comme la maladie d'Alzheimer. Cela suggère des applications de recherche possibles pour l'this compound dans la gestion des maladies neurodégénératives .

Réponse de fluorescence en détection chimique

Les dérivés de l'indoline ont été utilisés en détection chimique en raison de leurs propriétés de réponse de fluorescence. Cette application pourrait être particulièrement pertinente pour l'this compound dans le développement de sondes ou de capteurs fluorescents .

Mécanisme D'action

Target of Action

Indoline-4-carbonitrile is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic derivatives .

Mode of Action

The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The NH group acts as a hydrogen bond donor and acceptor with the amino acid residues of proteins . This interaction between this compound and its targets can result in changes in the function of these proteins .

Biochemical Pathways

Indole derivatives, such as this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds . This property can impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For example, in the context of its anticancer activity, it may induce apoptosis or inhibit cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and stability of the compound . Additionally, the presence of other molecules or drugs can potentially affect the action of this compound through drug-drug interactions .

Analyse Biochimique

Biochemical Properties

Indoline-4-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction is particularly significant in the context of enzyme inhibition, where this compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding . Additionally, this compound can interact with proteins through hydrophobic interactions, further modulating their function .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Furthermore, this compound has been reported to affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, this compound has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways and affecting gene expression . Additionally, this compound can influence the expression of specific genes by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has been removed from the experimental system . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activity . At higher doses, this compound can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity . It is important to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing the risk of toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions can influence the overall metabolic flux and alter the levels of specific metabolites within the cell . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . For instance, this compound has been shown to bind to albumin in the bloodstream, enhancing its distribution to target tissues . The transport and distribution of this compound are important factors that influence its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

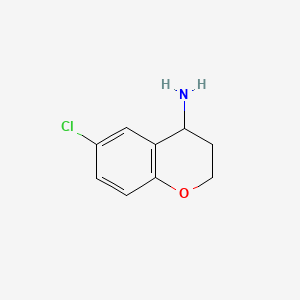

IUPAC Name |

2,3-dihydro-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRLRJLHVTVIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885278-80-8 | |

| Record name | 2,3-dihydro-1H-indole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do Indoline-4-carbonitrile derivatives interact with the androgen receptor, and what are the downstream effects?

A: this compound derivatives act as selective androgen receptor modulators (SARMs) by binding to the androgen receptor (AR). [] This binding triggers AR-mediated transcription. Interestingly, these compounds demonstrate a reduced ability to promote the interaction between the AR's carboxyl (C) and amino (N) termini. [] This N/C-termini interaction is associated with undesirable androgenic responses. In preclinical models, this translates to increased levator ani muscle weight (indicating anabolic activity) with minimal impact on prostate and seminal vesicle weights (suggesting reduced androgenic effects). []

Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound derivatives in the context of androgen receptor modulation?

A: While specific structural modifications and their impact aren't detailed in the provided abstracts, it's clear that modifications to the core this compound structure influence its activity and selectivity as an androgen receptor modulator. [] For example, the presence of a 2-hydroxy-2-methyl-3-phenoxypropanoyl group at the 1-position of the this compound appears to be crucial for potent AR binding and selective modulation. [] Further research exploring various substitutions on the this compound scaffold is needed to fully elucidate the SAR and optimize compounds for desired activity profiles.

Q3: Beyond androgen receptor modulation, what other biological activities have been explored for this compound derivatives?

A: Research has shown that (1-(2-hydroxy-5-nitrophenyl)(4-hydroxyphenyl)methyl)this compound (HIC), a specific this compound derivative, acts as an agonist of the P2Y1 receptor (P2Y1R). [] This activation leads to various downstream effects in prostate cancer cells, including reduced proliferation, altered adhesion, and cell cycle arrest. Importantly, HIC's action appears to involve p53 stabilization, contributing to its anti-cancer properties. []

Q4: What analytical techniques have been used to characterize this compound derivatives?

A: While the abstracts don't provide detailed analytical methods, it's implied that various techniques were employed to characterize the this compound derivatives. These likely include spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the compounds' structures and purities. [] Additionally, in vitro assays measuring AR binding affinity and transcriptional activity were likely used to assess their biological activity. [, ] In vivo studies, potentially involving techniques like liquid chromatography-mass spectrometry (LC-MS) for drug quantification, were also likely performed to evaluate the compounds' pharmacokinetic properties and efficacy in animal models. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1355690.png)

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)